molecular formula C20H16N2O2 B5577132 N-[4-(cyanomethyl)phenyl]-2-(naphthalen-2-yloxy)acetamide

N-[4-(cyanomethyl)phenyl]-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B5577132
M. Wt: 316.4 g/mol
InChI Key: UWAPJRIRMCCBLF-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a chemical compound with the molecular formula C20H16N2O2 It is known for its unique structure, which includes a cyanomethyl group attached to a phenyl ring, and a naphthalen-2-yloxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:

    Formation of the cyanomethyl group: This can be achieved through the reaction of a suitable precursor with cyanide ions under basic conditions.

    Attachment of the naphthalen-2-yloxy group: This step often involves a nucleophilic substitution reaction where a naphthalen-2-yloxy group is introduced to the acetamide moiety.

    Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-(naphthalen-2-yloxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-(naphthalen-2-yloxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-(cyanomethyl)phenyl]-2-(naphthalen-2-yloxy)acetamide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenoxy)acetamide
  • N-(cyanomethyl)-2-{[4-(propan-2-yloxy)phenyl]amino}acetamide
  • 2-(naphthalen-2-yloxy)-N’-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide

Uniqueness

N-[4-(cyanomethyl)phenyl]-2-(naphthalen-2-yloxy)acetamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c21-12-11-15-5-8-18(9-6-15)22-20(23)14-24-19-10-7-16-3-1-2-4-17(16)13-19/h1-10,13H,11,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAPJRIRMCCBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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